molecular formula C6H4BrNO B056593 2-Bromopyridine-4-carboxaldehyde CAS No. 118289-17-1

2-Bromopyridine-4-carboxaldehyde

Cat. No. B056593
M. Wt: 186.01 g/mol
InChI Key: RTWLIQFKXMWEJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-Bromopyridine-4-carboxaldehyde can involve multiple steps and different methodologies. For instance, 2-bromo-6-isocyanopyridine has been identified as an optimal reagent for multicomponent chemistry due to its stability and synthetic efficiency, showcasing the versatility of bromopyridine derivatives in synthesis (van der Heijden et al., 2016). Additionally, the dimer of 3-bromo-6-dimethylamino-1-azafulvene has been shown to function effectively as a formal equivalent of 4-lithio- or 4,5-dilithiopyrrole-2-carboxaldehyde, further demonstrating the synthetic utility of bromopyridine derivatives (Muchowski & Hess, 1988).

Scientific Research Applications

Supramolecular Chemistry and Luminescent Complexes

  • Field : Supramolecular Chemistry
  • Application : 6-Bromopyridine-2-carbaldehyde (a similar compound) is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes .

Synthesis of Porphyrins

  • Field : Organic Chemistry
  • Application : The compound has also been used in the synthesis of porphyrins .

Theoretical Investigation of Pyridine Carboxaldehydes

  • Field : Theoretical Chemistry
  • Application : A theoretical investigation was conducted on the internal rotation of 2-, 3-, and 4-pyridine carboxaldehydes and their chalcogen analogues (S and Se) in the gas and solution phases .
  • Method : The study involved the use of density functional theory method employing the B3LYP functional with the 6-311++G (d,p) basis set and second order Møller–Plesset Perturbation Theory (MP2) method with the cc-pVDZ basis set .
  • Results : The results indicated that the anti conformer is preferred with a rotational barrier of at least 19 kJ·mol −1 .

Formation of C−N Bond

  • Field : Organic Chemistry
  • Application : The compound is used as a building block in the formation of C−N bond by various cross coupling reactions .

Negishi Cross-Coupling Reaction

  • Field : Organic Chemistry
  • Application : The compound is used as a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .

Synthesis of 2′-Pyridyldifluoroacetate

  • Field : Organic Chemistry
  • Application : The compound is used in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in presence of copper as a catalyst .

Structural, Energetic and Vibrational Properties Study

  • Field : Theoretical Physics
  • Application : The compound has been used in studies focusing on the structural, energetic and vibrational properties of monosubstituted pyridines .
  • Method : The study involved recording the Fourier transform infrared, Fourier transform Raman and UV–visible spectra of the compound at various ranges . Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .
  • Results : The study provided complete vibrational assignments for the molecules unambiguously, using PED and eigenvectors calculated in the process .

Cryogenic Matrix Photochemistry

  • Field : Physical Chemistry
  • Application : The compound has been used in studies of cryogenic matrix photochemistry .
  • Method : The study involved investigating the structure and vibrational spectra of the compound in both the room temperature neat crystalline phase and for the compound isolated in cryogenic Ar, Kr and Xe matrices . The experimental studies were complemented by quantum chemical DFT (B3LYP)/6-311++G (d,p) calculations .
  • Results : The study found that the intermolecular interactions in the crystal do not significantly perturb the intramolecular vibrational potential . The conformer of the compound present in the crystal was found to correspond to the most stable form of the isolated molecule .

Safety And Hazards

2-Bromopyridine-4-carboxaldehyde is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves, eye protection, and face protection when handling this chemical .

Future Directions

2-Bromopyridine-4-carboxaldehyde is used both as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes . Its structure and vibrational spectra have been investigated, and it has potential applications in the development of new materials and chemical reactions .

properties

IUPAC Name

2-bromopyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO/c7-6-3-5(4-9)1-2-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWLIQFKXMWEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376642
Record name 2-Bromopyridine-4-carboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromopyridine-4-carboxaldehyde

CAS RN

118289-17-1
Record name 2-Bromo-4-pyridinecarboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromopyridine-4-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-pyridinecarboxaldehyde
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Synthesis routes and methods I

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a suspension of 2,4-dibromo-pyridine (1.90 g, 8.02 mmol) in dry Et2O (40 mL) was treated with n-BuLi (3.36 mL of a 2.5M solution in hexanes, 8.42 mmol) at −78° C. The reaction mixture was stirred at this temperature for 30 min. N,N-Dimethyl-formamide (0.78 mL, 10.03 mmol) was then added and the mixture allowed to warm to rt over a period of 1 h and stirred at this temperature for 20 min. The reaction was quenched by the addition of sat. aq. NH4Cl (30 mL). The layers were separated and the aq. layer extracted with Et2O (3×50 mL). The combined org. extracts were dried over Na2SO4, filtered, and the solvent removed under reduced pressure. Purification of the residue by FC (10:1 to 2:1 hept-EA) gave the title compound as a white solid. TLC:rf (1:1 hept-EA)=0.44.
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Synthesis routes and methods II

Procedure details

A mixture of 21.0 g of 2-bromo-4-pyridinemethanol, 32.3 g of N-bromosuccinimide and 23.1 g of anhydrous sodium carbonate was suspended in 600 ml of benzene, and heated under reflux (bath temperature 110° to 120° C.) for 4 hours. The mixture was cooled over an ice bath, and a saturated aqueous solution of sodium hydrogen carbonate was added to adjust its pH to 9 to 10. The insoluble matter was removed by filtration (by washing with ethyl acetate). The organic layer was separated, washed with a 10% aqueous solution of sodium thiosulfate and then with a saturated aqueous solution of sodium chloride, and dried over sodium sulfate. The solvent was evaporated to give 18.2 g (yield 88%) of 2-bromo-4-pyridinecarboxaldehyde.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromopyridine-4-carboxaldehyde
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Reactant of Route 6
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Citations

For This Compound
3
Citations
S Yamamoto, H Ohta, K Abe, D Kambe… - Chemical and …, 2016 - jstage.jst.go.jp
… e–o, were synthesized using 2-bromopyridine-4-carboxaldehyde 14 as the starting material. … yellow oil) was obtained from 2-bromopyridine-4-carboxaldehyde 14 and 1-aminopropane …
Number of citations: 2 www.jstage.jst.go.jp
H Xie, MS Bacabac, M Ma, EJ Kim… - Journal of Medicinal …, 2023 - ACS Publications
… pinacol ester (6.0 g, 19.4 mmol), 2-bromopyridine-4-carboxaldehyde (2.4 g, 12.9 mmol), Pd(… C until the starting material 2-bromopyridine-4-carboxaldehyde disappeared, as indicated …
Number of citations: 3 pubs.acs.org
KS Bejoymohandas, A Kumar, S Sreenadh… - Inorganic …, 2016 - ACS Publications
… ligand 2-(2,4-difluorophenyl)-4-formylpyridine used in the current study was synthesized by a conventional Suzuki coupling reaction of 2-bromopyridine-4-carboxaldehyde with 2,6-(…
Number of citations: 52 pubs.acs.org

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